![molecular formula C9H11BO4 B11904352 [3-(Propanoyloxy)phenyl]boronic acid CAS No. 480424-85-9](/img/structure/B11904352.png)
[3-(Propanoyloxy)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Propionyloxy)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Propionyloxy)phenyl)boronic acid typically involves the esterification of phenylboronic acid with propionic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of (3-(Propionyloxy)phenyl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: (3-(Propionyloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The propionyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenylboronic acids.
科学的研究の応用
Chemistry: (3-(Propionyloxy)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of complex molecules and polymers.
Biology: In biological research, (3-(Propionyloxy)phenyl)boronic acid is used as a probe for studying enzyme activity and protein interactions. Its ability to form reversible covalent bonds with diols makes it useful in the detection and quantification of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Its unique chemical properties allow for the development of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, (3-(Propionyloxy)phenyl)boronic acid is used in the production of advanced materials, such as boron-doped polymers and nanomaterials. These materials have applications in electronics, optics, and catalysis.
作用機序
The mechanism of action of (3-(Propionyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound interacts with specific molecular targets, such as enzymes and receptors, through the formation of boronate esters. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
類似化合物との比較
Phenylboronic acid: Similar in structure but lacks the propionyloxy group.
(4-(Propionyloxy)phenyl)boronic acid: Similar but with the propionyloxy group at the para position.
(3-(Methoxy)phenyl)boronic acid: Similar but with a methoxy group instead of a propionyloxy group.
Uniqueness: (3-(Propionyloxy)phenyl)boronic acid is unique due to the presence of the propionyloxy group at the meta position, which imparts distinct chemical reactivity and properties. This structural feature allows for specific interactions with molecular targets and enhances its utility in various applications compared to its analogs.
特性
CAS番号 |
480424-85-9 |
|---|---|
分子式 |
C9H11BO4 |
分子量 |
193.99 g/mol |
IUPAC名 |
(3-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
InChIキー |
HFTSZRNVEIDPTE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OC(=O)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


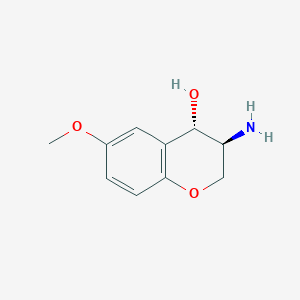
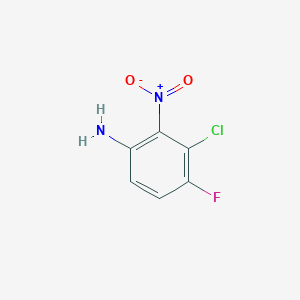
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
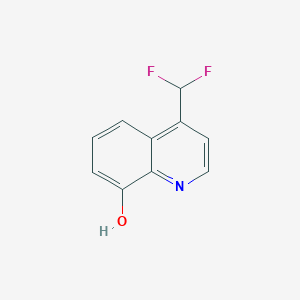
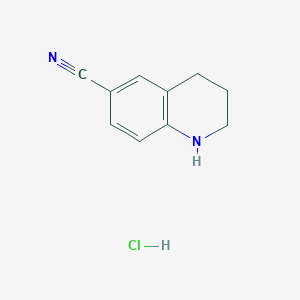
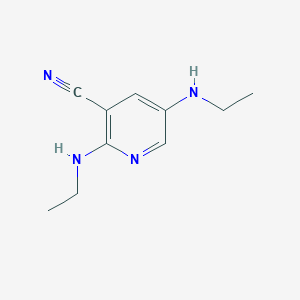

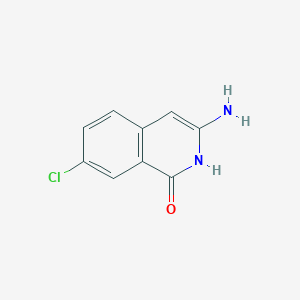


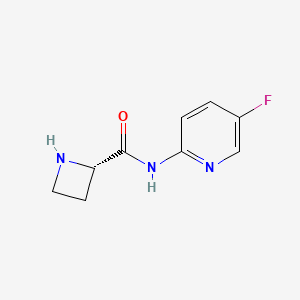

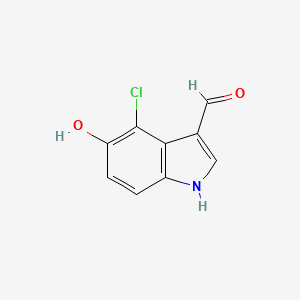
![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)
